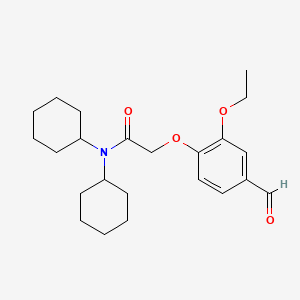![molecular formula C20H44NO3P B14250176 Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester CAS No. 335282-13-8](/img/structure/B14250176.png)
Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester is a chemical compound with the molecular formula C20H44NO3P. It is known for its unique structure, which includes a phosphonic acid group esterified with dibutyl groups and a 1-methyl-1-(octylamino)propyl substituent. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester typically involves the esterification of phosphonic acid derivatives with dibutyl alcohol in the presence of a catalyst. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often require heating and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized phosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions, making it a potent inhibitor of metalloproteases. Additionally, the ester groups can undergo hydrolysis to release active phosphonic acid derivatives, which can interact with various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester include:
- Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dimethyl ester
- Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, diethyl ester
- Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dipropyl ester
Uniqueness
What sets this compound apart from its similar compounds is its specific ester groups, which can influence its solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
335282-13-8 |
|---|---|
Fórmula molecular |
C20H44NO3P |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-(2-dibutoxyphosphorylbutan-2-yl)octan-1-amine |
InChI |
InChI=1S/C20H44NO3P/c1-6-10-13-14-15-16-17-21-20(5,9-4)25(22,23-18-11-7-2)24-19-12-8-3/h21H,6-19H2,1-5H3 |
Clave InChI |
ZTTSXYSKTHNMTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(C)(CC)P(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
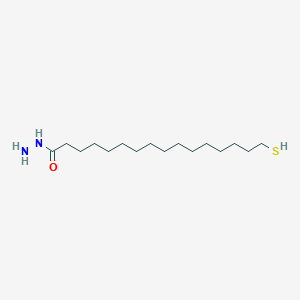
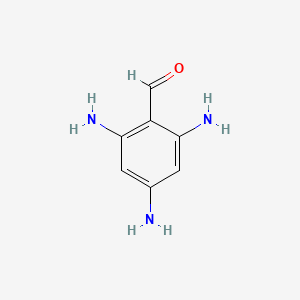
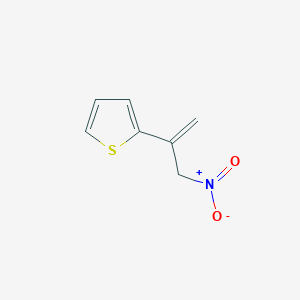
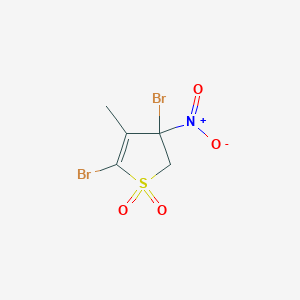
![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)

![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)

![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
